![molecular formula C22H23N3O2 B4944334 N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as NFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is that N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
Biochemical and Physiological Effects:
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. These effects include the reduction of pro-inflammatory cytokine production, the modulation of signaling pathways involved in pain perception, and the potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its potential therapeutic applications.
Future Directions
There are several future directions for N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide research, including further exploration of its potential therapeutic applications in various disease states, as well as a better understanding of its mechanism of action. Additionally, there is potential for the development of more potent derivatives of N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide that may have enhanced therapeutic effects.
Synthesis Methods
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-(2-furyl)phenylboronic acid with 3-pyridinemethanol, followed by the coupling of the resulting product with piperidinecarboxylic acid. The final product can be obtained through purification and crystallization processes.
Scientific Research Applications
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study focused on the compound's anti-inflammatory properties, which were found to be effective in reducing the production of pro-inflammatory cytokines in human cells. Another study explored the compound's potential as a treatment for neuropathic pain, which showed promising results in reducing pain sensitivity in animal models.
properties
IUPAC Name |
N-[3-(furan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-20-6-1-5-19(14-20)21-7-3-13-27-21)18-8-11-25(12-9-18)16-17-4-2-10-23-15-17/h1-7,10,13-15,18H,8-9,11-12,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKGTPDMXPMOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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